molecular formula C21H19F B14357270 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene CAS No. 95759-41-4

1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene

Cat. No.: B14357270
CAS No.: 95759-41-4
M. Wt: 290.4 g/mol
InChI Key: KVEZYNBWTVBAJC-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of ethyl, fluoro, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene typically involves multi-step organic reactions One common method includes the Friedel-Crafts alkylation reaction, where benzene derivatives are alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives

Scientific Research Applications

1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2-fluoro-4-(4-ethylphenyl)benzene
  • 1-(4-Ethylphenyl)-2-chloro-4-(4-methylphenyl)benzene
  • 1-(4-Ethylphenyl)-2-fluoro-4-(4-methoxyphenyl)benzene

Comparison: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro group, in particular, can significantly alter the compound’s properties compared to its chloro or methoxy analogs, potentially enhancing its stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

95759-41-4

Molecular Formula

C21H19F

Molecular Weight

290.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene

InChI

InChI=1S/C21H19F/c1-3-16-6-10-18(11-7-16)20-13-12-19(14-21(20)22)17-8-4-15(2)5-9-17/h4-14H,3H2,1-2H3

InChI Key

KVEZYNBWTVBAJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)C)F

Origin of Product

United States

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